(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-methylthiophen-2-yl)methanone
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Overview
Description
(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-methylthiophen-2-yl)methanone is a complex organic compound that features a unique structure combining a benzimidazole moiety, a pyrrolidine ring, and a thiophene group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-methylthiophen-2-yl)methanone typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the benzimidazole ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the pyrrolidine ring: This step often involves the reaction of the benzimidazole derivative with a pyrrolidine precursor, possibly through nucleophilic substitution or addition reactions.
Attachment of the thiophene group: The final step may involve coupling the intermediate with a thiophene derivative, using reagents such as organolithium or Grignard reagents under controlled conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene or benzimidazole moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at various sites, potentially using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism by which (3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-methylthiophen-2-yl)methanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or disruption of cellular processes.
Comparison with Similar Compounds
(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone: Lacks the thiophene group, potentially altering its chemical properties and applications.
(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-methylfuran-2-yl)methanone: Similar structure but with a furan ring instead of thiophene, which may affect its reactivity and biological activity.
Uniqueness: The presence of both the benzimidazole and thiophene moieties in (3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-methylthiophen-2-yl)methanone provides a unique combination of electronic and steric properties, potentially enhancing its utility in various applications compared to similar compounds.
Properties
IUPAC Name |
[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]-(5-methylthiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-12-7-8-17(23-12)18(22)20-10-9-14(11-20)21-13(2)19-15-5-3-4-6-16(15)21/h3-8,14H,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPYZKORUBEZIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CCC(C2)N3C(=NC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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